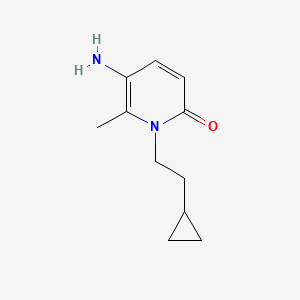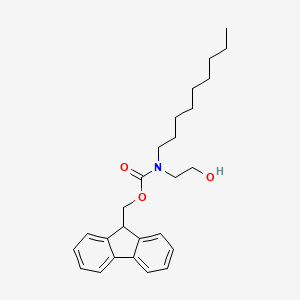
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(nonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(nonyl)carbamate” is a chemical compound with the following IUPAC name : “this compound” is a chemical compound with the following IUPAC name: 9H-fluoren-9-ylmethyl 2-hydroxyethyl (methyl)carbamate . Its chemical formula is C18H19NO3 , and it has a molecular weight of 297.35 g/mol . This compound belongs to the carbamate class and contains a fluorene moiety.
Méthodes De Préparation
Industrial Production Methods: Similarly, information on industrial-scale production methods is limited. it is likely that large-scale synthesis involves optimized procedures based on the available synthetic routes.
Analyse Des Réactions Chimiques
Reactivity: The compound may undergo various chemical reactions, including:
- Oxidation : Potential oxidation reactions could lead to the formation of functional groups such as alcohols or ketones.
- Reduction : Reduction reactions may yield corresponding amines or other reduced derivatives.
- Substitution : Nucleophilic substitution reactions could occur at the carbamate group or other reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include:
- Oxidizing agents : For oxidation reactions.
- Reducing agents : For reduction processes.
- Nucleophiles : For substitution reactions.
Major products formed from these reactions would depend on the specific reaction conditions and the substituents present in the starting material.
Applications De Recherche Scientifique
Chemistry:
- Organic Synthesis : Researchers may use this compound as a building block for more complex molecules.
- Fluorescent Probes : The fluorene moiety suggests potential applications in fluorescence studies.
- Biological Studies : Researchers might investigate its interactions with biological systems.
- Drug Development : The compound’s structure could inspire the design of novel drugs.
- Materials Science : It may find applications in materials with specific properties due to its unique structure.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains unspecified. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Unfortunately, the provided sources do not list similar compounds. further literature searches may reveal related structures for comparison.
Propriétés
Formule moléculaire |
C26H35NO3 |
|---|---|
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-nonylcarbamate |
InChI |
InChI=1S/C26H35NO3/c1-2-3-4-5-6-7-12-17-27(18-19-28)26(29)30-20-25-23-15-10-8-13-21(23)22-14-9-11-16-24(22)25/h8-11,13-16,25,28H,2-7,12,17-20H2,1H3 |
Clé InChI |
ANPJFJJOWMBOQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


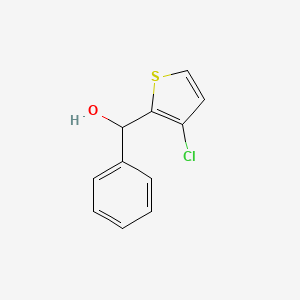
![3-Methyl-4-(3-methylbutyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13083349.png)
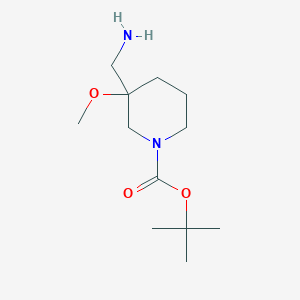
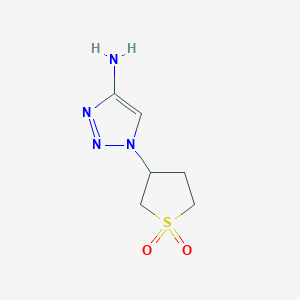
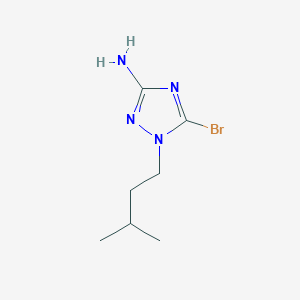
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13083364.png)
![[3-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B13083369.png)
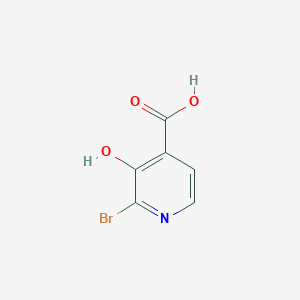
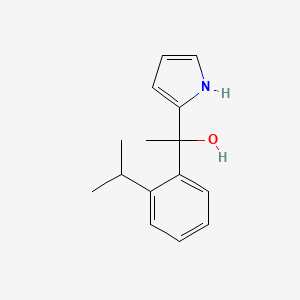
![1-(8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)piperidine-4-carboxylic acid](/img/structure/B13083386.png)

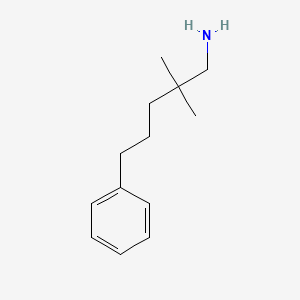
![Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13083400.png)
